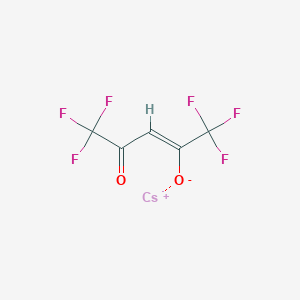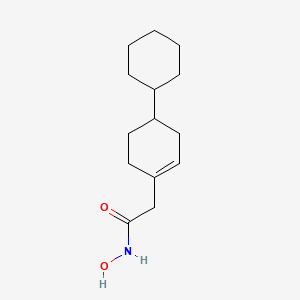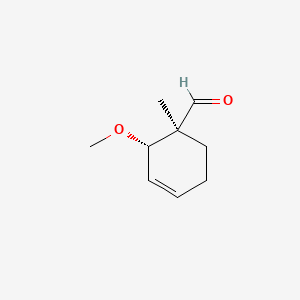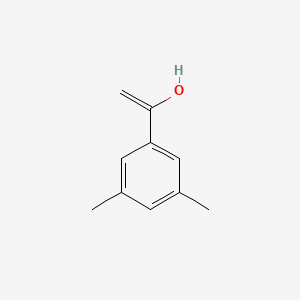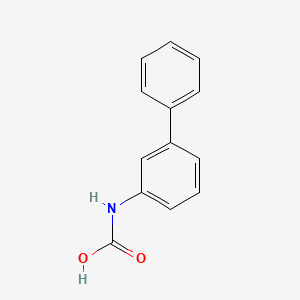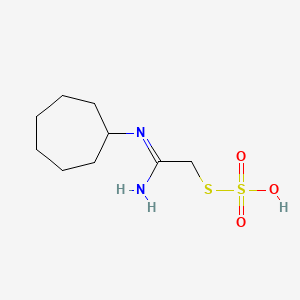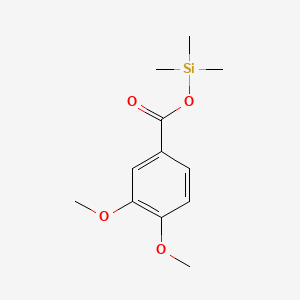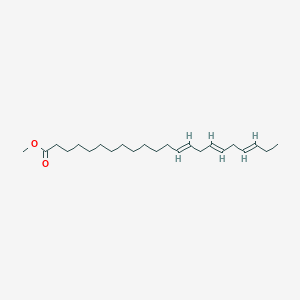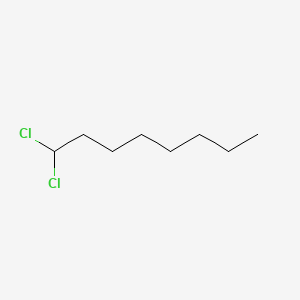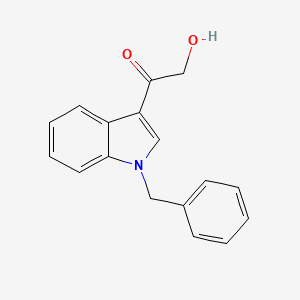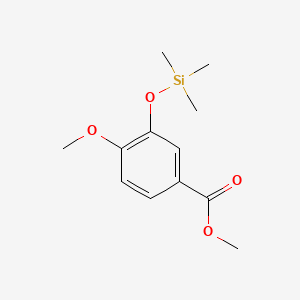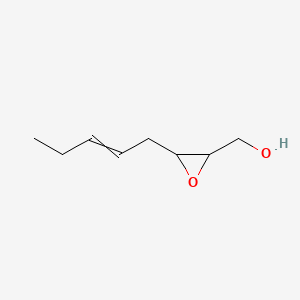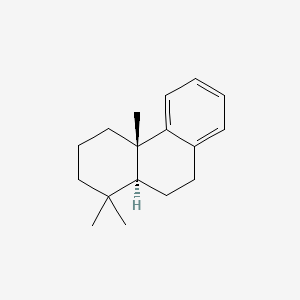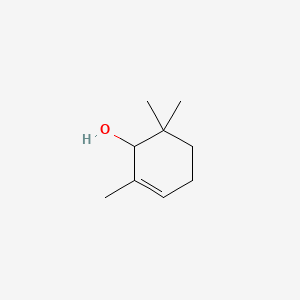
2,6,6-Trimethyl-2-cyclohexen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethyl-2-cyclohexen-1-ol is an organic compound with the molecular formula C9H16O. It is a colorless liquid with a pleasant odor and is commonly used in the fragrance industry. The compound is also known by other names such as 2,6,6-Trimethylcyclohex-2-enol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethyl-2-cyclohexen-1-ol typically involves the catalytic hydrogenation of a trimethyl compound in the presence of a rhodium catalyst . Another method involves the use of silica gel columns eluted with hexane and hexane-chloroform mixtures to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6,6-Trimethyl-2-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds and other derivatives.
Aplicaciones Científicas De Investigación
2,6,6-Trimethyl-2-cyclohexen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of 2,6,6-Trimethyl-2-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 1-Cyclohexene-1-propanol, α,2,6,6-tetramethyl-
Comparison: 2,6,6-Trimethyl-2-cyclohexen-1-ol is unique due to its specific structure and functional group, which confer distinct chemical and physical properties. Compared to similar compounds, it has a unique balance of volatility and stability, making it particularly valuable in the fragrance industry .
Propiedades
Número CAS |
54345-59-4 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2,6,6-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h5,8,10H,4,6H2,1-3H3 |
Clave InChI |
QOIDDSNHBKJZNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


